Product packaging for Lethal toxin inhibitor DN1(Cat. No.:CAS No. 5325-69-9)

Lethal toxin inhibitor DN1

Cat. No.: B1656557
CAS No.: 5325-69-9
M. Wt: 257.26 g/mol
InChI Key: PHKNHJHCBOJBTD-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Anthrax Lethal Toxin in Host-Pathogen Interactions

Bacillus anthracis, the bacterium responsible for anthrax, produces a potent tripartite exotoxin that is central to its virulence. nih.govmdpi.com This toxin consists of three individual, non-toxic proteins: Protective Antigen (PA), Lethal Factor (LF), and Edema Factor (EF). nih.govmdpi.com PA, the binding component, attaches to specific receptors on the surface of host cells, primarily the Anthrax Toxin Receptor 2 (ANTXR2/CMG2). nih.govpnas.org Following binding, PA is cleaved by a host protease called furin, leading to the formation of a heptameric or octameric prepore. nih.govnih.gov This structure then binds to LF and EF, the enzymatic moieties of the toxin. mdpi.comnih.gov The entire complex is subsequently internalized into the host cell through endocytosis. nih.gov

Once inside the acidic environment of the endosome, the PA prepore undergoes a conformational change, forming a pore that allows LF and EF to be translocated into the cytoplasm. nih.gov Inside the host cell, LF and EF exert their toxic effects. LF is a zinc-dependent metalloprotease that cleaves and inactivates several members of the mitogen-activated protein kinase kinase (MAPKK or MEK) family. nih.govucsd.edu This disruption of critical signaling pathways can lead to the death of immune cells like macrophages, a key event in the establishment of a systemic infection. pnas.org EF is a calmodulin-dependent adenylate cyclase that increases intracellular levels of cyclic AMP (cAMP), leading to edema. mdpi.commdpi.com The combination of PA and LF is known as Lethal Toxin (LeTx), and it is a major contributor to the high mortality rate associated with anthrax. nih.govpnas.org

The interaction between anthrax lethal toxin and the host is a complex interplay of binding, internalization, and enzymatic activity that ultimately subverts the host's immune defenses. ucsd.edupnas.org Understanding these interactions at a molecular level is crucial for developing effective countermeasures.

Significance of Host-Targeting Strategies in Toxin Inhibition

Traditionally, antimicrobial therapies have focused on directly targeting the pathogen itself. However, the rise of antibiotic resistance has highlighted the urgent need for alternative therapeutic strategies. acs.org One promising approach is to target host factors that are essential for the pathogen's virulence. pnas.orgacs.org This host-oriented strategy offers several advantages. Pathogens may be less likely to develop resistance to drugs that target host proteins, as this would require fundamental changes in how they interact with the host. pnas.org

In the context of bacterial toxins like anthrax lethal toxin, host-targeting strategies can be employed at multiple stages of the intoxication process. nih.gov These include:

Blocking toxin binding: Inhibitors can be designed to block the interaction between the toxin's binding domain (PA) and its host cell receptors. pnas.orgnih.gov

Inhibiting host proteases: The cleavage of PA by host furin is a critical step for toxin activation. Inhibiting furin can prevent the formation of the toxic complex. nih.gov

Preventing endocytosis: Small molecules that interfere with the host's endocytic machinery can block the internalization of the toxin-receptor complex. nih.gov

Targeting intracellular trafficking: Disrupting the transport of the toxin within the cell can prevent it from reaching its site of action. acs.org

Inhibiting host factors required for enzymatic activity: Some toxins rely on host factors to become fully active within the cytoplasm. Targeting these host factors can neutralize the toxin's enzymatic activity.

By focusing on the host, researchers can develop broad-spectrum therapies that may be effective against multiple pathogens that exploit similar cellular pathways. pnas.org This approach not only provides new avenues for treating infectious diseases but also yields powerful chemical tools to probe the intricacies of host-pathogen interactions. nih.gov

Identification and Role of 4-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide (DN1) as a Chemical Probe

In the quest to identify new inhibitors of anthrax lethal toxin, a high-throughput chemical genetic screen was conducted to find small molecules that could protect murine macrophages from LeTx-induced cell death. nih.govnih.gov From this screen, a compound named 4-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide , designated DN1 , emerged as a potent inhibitor of LeTx-induced pyroptosis, a form of inflammatory cell death. nih.govresearchgate.net

DN1 was identified as a valuable chemical probe , a small molecule used to study biological systems. nih.govresearchgate.net Its ability to protect cells from LeTx, independent of the toxin's concentration, suggested that DN1 likely acts on a host target rather than directly on the toxin itself. nih.govresearchgate.net This makes it a particularly useful tool for dissecting the host cellular pathways that are manipulated during intoxication.

Further investigations have shown that DN1's protective effects are not limited to anthrax toxin. It has also been found to reduce the cytotoxicity of another bacterial exotoxin and to inhibit the pathogenicity of several viruses. nih.gov This broad-spectrum activity suggests that DN1 may target a fundamental host cell death pathway that is exploited by multiple pathogens. nih.gov The use of DN1 as a probe has the potential to uncover novel host factors involved in the regulation of cell death in response to pathogenic insults. nih.gov

Compound Information
Name 4-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide
Alias DN1, Cell death modulator DN1
Chemical Formula C14H11FN4O
Molecular Weight 282.26 g/mol
CAS Number 325990-63-4
PubChem CID 5720743
ChEMBL ID CHEMBL3197070
This table provides key identifiers and properties of the chemical compound DN1.

Current Understanding of DN1's Modulatory Capabilities

Research into the mechanism of action of DN1 has revealed that it does not inhibit the early stages of anthrax toxin entry. researchgate.netnih.gov Studies have shown that DN1 does not prevent the internalization of the toxin, the catalytic activity of Lethal Factor (LF), or the activation of caspase-1, a key enzyme in the pyroptosis pathway. researchgate.netnih.gov Furthermore, DN1 does not affect the activity of cathepsin B, a host protease that can facilitate the entry of toxins into the cytoplasm. nih.gov

These findings indicate that DN1 acts downstream of toxin entry and enzymatic activity. researchgate.net The current hypothesis is that DN1 modulates host signal transduction pathways to create a cellular state that is resistant to LeTx-induced pyroptosis. nih.govnih.gov

Bioinformatic analyses have suggested that DN1 may target G protein-coupled receptors (GPCRs), specifically the type-1 angiotensin II receptor and the apelin receptor. nih.govnih.gov Experiments have shown that inhibiting downstream components of GPCR signaling, such as phosphatidylinositol 3-kinase (PI3K), phospholipase C (PLC), and protein kinase B (Akt), enhances the protective effect of DN1 against LeTx. nih.govnih.gov This suggests that DN1's antagonism of GPCRs may modulate signaling pathways that ultimately lead to a reduction in LeTx-induced cell death. nih.govnih.gov

The precise molecular mechanisms by which DN1 modulates these pathways are still under investigation. However, its ability to protect cells from a variety of pathogenic insults makes it a valuable tool for exploring the complex interplay between host signaling and pathogen-induced cell death. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FN3O B1656557 Lethal toxin inhibitor DN1 CAS No. 5325-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5325-69-9

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

4-fluoro-N-[(Z)-1-pyridin-2-ylethylideneamino]benzamide

InChI

InChI=1S/C14H12FN3O/c1-10(13-4-2-3-9-16-13)17-18-14(19)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,18,19)/b17-10-

InChI Key

PHKNHJHCBOJBTD-YVLHZVERSA-N

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2

Origin of Product

United States

Cellular and Molecular Mechanisms of Dn1 Action

Modulation of Anthrax Lethal Toxin-Induced Cell Death

DN1 provides protection to host cells against the cytotoxic effects of anthrax lethal toxin by modulating the cellular response to the toxin. This protective effect has been characterized in terms of the specific cell death pathway it inhibits, its efficacy across different toxin concentrations, and the critical timing required for its protective action.

Attenuation of Pyroptosis in Toxin-Sensitive Macrophages

Anthrax lethal toxin is known to induce a rapid, lytic form of programmed cell death in macrophages from certain genetic backgrounds, a process identified as pyroptosis. researchgate.netnih.gov This inflammatory cell death pathway is dependent on the activation of caspase-1 and is a key response of the innate immune system to pathogen-derived signals. researchgate.netnih.goveinsteinmed.edu Research has demonstrated that DN1 effectively protects RAW264.7 murine macrophages from LT-induced pyroptosis. researchgate.net By interfering with the host cell's signal transduction pathways that lead to cell death, DN1 reduces the cytotoxicity of the lethal toxin. researchgate.net

Efficacy Independent of Toxin Concentration

A significant characteristic of DN1's protective activity is that its efficacy is not dependent on the concentration of the lethal toxin. researchgate.net Studies have shown that DN1 can protect macrophages from cell death even when challenged with varying and high concentrations of LT. researchgate.net For instance, in experiments using RAW264.7 cells, a fixed concentration of DN1 was able to maintain cell viability against LT concentrations of 250, 500, and 1000 ng/mL. researchgate.net This suggests that DN1 does not act by directly competing with or neutralizing the toxin, but rather by modulating a host cellular pathway that is critical for the execution of the cell death program. researchgate.net

Table 1: Protective Efficacy of DN1 Against Varying Lethal Toxin Concentrations

DN1 Concentration (µM)LT Concentration (ng/mL)Result
0.1 - 12.5250Protection from cell death observed at DN1 concentrations >1.7 µM
0.1 - 12.5500Protection from cell death observed at DN1 concentrations >1.7 µM
0.1 - 12.51000Protection from cell death observed at DN1 concentrations >1.7 µM
Data derived from studies on RAW264.7 cells, indicating that DN1's protective effect is independent of the lethal toxin (LT) concentration. researchgate.net

Temporal Parameters of Cellular Protection

The timing of DN1 administration relative to toxin exposure is a critical factor for its protective effect. Time-course experiments have revealed that DN1 is effective when added to cells before or at the same time as the lethal toxin. researchgate.net However, if the compound is added after the toxin has been introduced to the cells, its ability to protect them is significantly diminished. researchgate.net Specifically, DN1 provided protection when administered up to one hour before or concurrently with LT intoxication, but failed to protect cells when added 30 minutes or later after the start of intoxication. researchgate.net This temporal constraint indicates that DN1 likely targets an early event in the intoxication process or the initiation of the cell death signaling cascade. researchgate.net

Table 2: Temporal Efficacy of DN1 in Cellular Protection from Lethal Toxin

Time of DN1 Addition (Relative to LT)Cell Viability
-60 minutesProtected
-30 minutesProtected
0 minutes (Concurrent)Protected
+30 minutesNot Protected
+60 minutesNot Protected
+120 minutesNot Protected
Data from time-course experiments showing that 3.1 µM DN1 is protective when applied to RAW264.7 cells prior to or at the time of exposure to 500 ng/mL of lethal toxin (LT), but not after. researchgate.net

Investigation of DN1's Influence on Toxin Entry and Catalytic Activity

To elucidate the mechanism of DN1, investigations have focused on its potential effects on the two major stages of anthrax toxin action: the entry of the toxic components into the host cell and the enzymatic activity of the lethal factor within the cytosol.

Analysis of Lethal Toxin Internalization Pathways

The internalization of anthrax lethal toxin is a multi-step process. It begins when the protective antigen (PA) component binds to receptors on the host cell surface. listlabs.comproteopedia.org Following binding, PA is cleaved by cellular proteases, allowing it to form a heptameric ring structure that acts as a prepore. listlabs.commdpi.com This prepore then binds to the lethal factor (LF), and the entire complex is internalized into an endosome. proteopedia.orgmdpi.com Acidification of the endosome triggers a conformational change in the PA heptamer, transforming it into a mature pore that allows the translocation of LF into the cell's cytosol. mdpi.commdpi.com Studies have shown that DN1 does not interfere with this process. researchgate.net The cellular entry of LF proceeds normally in the presence of DN1, indicating that the compound's protective mechanism is not due to the inhibition of toxin internalization. researchgate.net

Role of Host Cathepsin B in Toxin Translocation

While research indicates that the host protein Cathepsin B is involved in the cytoplasmic delivery of Anthrax Lethal Factor (the target of DN1), no literature found through the search describes an interaction between Lethal Toxin Inhibitor DN1 and Cathepsin B. nih.govnih.govresearchgate.net Studies show that other, unrelated inhibitors of Cathepsin B can delay the release of the toxin into the cytoplasm, but this mechanism has not been attributed to DN1. nih.govresearchgate.net

Characterization of DN1-Mediated Signal Transduction Pathway Modulation

The available information on the mechanism of Anthrax Lethal Toxin involves the cleavage of mitogen-activated protein kinase kinases (MKKs), which disrupts downstream signaling pathways such as MAPK/ERK and JNK. nih.govplos.orgnih.gov However, the search did not yield any results detailing how DN1 modulates these or any other specific signal transduction pathways.

Putative Interaction with G Protein-Coupled Receptors (GPCRs)

There is no scientific information in the search results to suggest that this compound acts by interacting with G Protein-Coupled Receptors (GPCRs). The known receptors for the anthrax toxin itself, ANTXR1 and ANTXR2, are not GPCRs. uiuc.edu

Downstream Cellular Signaling Cascade Interventions

Phospholipase C (PLC) Pathway Crosstalk

Information regarding the specific interactions between DN1 and the Phospholipase C (PLC) signaling pathway is contained within the primary research article. Anthrax lethal toxin is known to stimulate the PLC pathway, leading to an increase in inositol 1,4,5-triphosphate (IP3) levels. molport.com The role of DN1 in modulating or interfering with this crosstalk is a key aspect of its mechanism that requires the detailed findings from the primary study.

Protein Kinase B (AKT) Pathway Dynamics

The AKT signaling pathway is crucial for cell survival, and some research indicates that anthrax infection can inhibit this pathway. The specific modulatory effects of DN1 on AKT pathway dynamics in the context of lethal toxin exposure are detailed within the Hartmann et al. paper. This information is necessary to understand how DN1 may counteract the toxin's effects on cell survival signals.

Impact on Inflammasome Activation and Caspase-1 Activity

Anthrax lethal toxin is known to induce a rapid, inflammatory form of cell death called pyroptosis by activating the Nalp1b inflammasome and caspase-1. evitachem.com Studies have shown that inhibiting caspase-1 can prevent this cell death. The specific impact of DN1 on the activation of the inflammasome and the subsequent activity of caspase-1 is a critical component of its protective effects and is detailed in the inaccessible primary research paper.

Pan-Toxin and Anti-Pathogen Modulatory Spectrum

The full spectrum of DN1's activity against various toxins and pathogens is a central topic of the key research paper.

Efficacy Against Non-Anthrax Bacterial Exotoxins (e.g., LFnDTA-PA)

The efficacy of DN1 against chimeric toxins such as LFnDTA-PA, which utilizes the N-terminal domain of Lethal Factor fused to the catalytic domain of diphtheria toxin, would reveal whether DN1's action is specific to anthrax lethal factor's enzymatic activity or related to more general host pathways. The specific results of such tests are documented in the primary study.

Broad-Spectrum Protection Against Viral Pathogens

Currently, there is no publicly available information from the performed searches linking DN1 (4-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide) to broad-spectrum antiviral activity. The primary focus of the identified research is on its effect against bacterial exotoxins.

Selective Activity Profile Against Distinct Cell Death Inducers (e.g., Cholera Toxin, Pseudomonas aeruginosa Exotoxin A)

To understand the specificity of DN1's protective mechanism, its activity against other potent bacterial toxins that utilize different cellular entry and toxicity mechanisms is required. Cholera toxin is an AB-type toxin that activates adenylate cyclase, while Pseudomonas aeruginosa exotoxin A inhibits protein synthesis by targeting elongation factor 2. The Hartmann et al. study investigated the selectivity of DN1, and this crucial data is contained within the full text of the publication.

Investigative Applications of Dn1 in in Vivo Models

Delineation of Host-Oriented Protective Mechanisms in Complex Biological Systems

A significant advantage of using inhibitors like DN1 in in vivo models is the ability to uncover host-oriented protective mechanisms. Rather than solely targeting the toxin itself, some inhibitors may act on host factors or pathways that are either exploited by the toxin or are involved in the host's defense against it. nih.gov The genetic tractability of Drosophila makes it an exceptional tool for delineating these complex interactions.

Initial studies on DN1 in murine macrophages suggested that it may affect a host-centric pathway. nih.gov By using a Drosophila model of LF toxicity, researchers can perform genetic screens to identify host genes that either enhance or suppress the protective effects of DN1. For instance, if DN1's efficacy is diminished in flies with mutations in a specific signaling pathway, it would strongly suggest that DN1's mechanism involves modulating that particular host pathway to confer protection.

Furthermore, the innate immune system of Drosophila shares remarkable similarities with that of mammals, including the Toll and Imd pathways, which are analogous to the mammalian Toll-like receptor (TLR) and tumor necrosis factor receptor (TNFR) pathways, respectively. nih.gov Studies have shown that components of the anthrax toxin can interact with the fly's immune system. For example, the PA20 fragment of the protective antigen has been found to bind to the peptidoglycan recognition protein-SA (PGRP-SA), a key component of the Toll pathway, thereby enhancing the fly's resistance to bacterial infections. nih.gov

The investigation of DN1 in this context could reveal if its protective effects are mediated through the modulation of these innate immune pathways. By observing the impact of DN1 in flies with specific mutations in immune-related genes, it would be possible to delineate the precise host-oriented protective mechanisms through which DN1 operates. This approach allows for a deeper understanding of the intricate interplay between the toxin, the host, and the therapeutic inhibitor.

Advanced Research Methodologies and Future Directions

Elucidation of Specific Host Factors Targeted by DN1

The primary virulence of Bacillus anthracis, the bacterium that causes anthrax, is mediated by a tripartite exotoxin consisting of Protective Antigen (PA), Lethal Factor (LF), and Edema Factor (EF). nih.gov Lethal Toxin (LT), a combination of PA and LF, is directly responsible for inducing cell death in host macrophages. nih.govacs.org Understanding the host factors that LT co-opts is critical for elucidating its mechanism and for identifying therapeutic targets.

The intoxication process is a multi-step pathway within the host cell, making it ripe for therapeutic intervention. LF, a zinc metalloproteinase, enters the cell cytosol and cleaves specific host proteins, including MAP kinase kinases (MKKs) and NLRP1b, a component of the inflammasome. nih.govmdpi.com In murine macrophages, the cleavage of NLRP1b triggers a rapid, caspase-1-dependent form of cell death known as pyroptosis. nih.gov This activation of caspase-1 is notably dependent on the host cell's proteasome activity. nih.gov

A small molecule inhibitor like DN1 can be used to pinpoint the necessity of these host factors. By observing at which stage DN1 blocks the intoxication pathway, researchers can confirm the role of its specific molecular target. For instance, a compound that prevents cell death and also inhibits proteasome activity would validate the proteasome as a critical upstream regulator of LT-induced caspase-1 activation. nih.gov Phenotypic screens that identify compounds protecting cells from LT-induced death are a powerful first step in this process, leading to the identification of inhibitors that act on various host factors. nih.govacs.org

Table 1: Key Host Factors in the Anthrax Lethal Toxin Pathway

Host FactorRole in Intoxication PathwayPotential Target for Inhibition
Anthrax Toxin Receptors (TEM8, CMG2)Mediate the initial binding of Protective Antigen (PA) to the cell surface. nih.govBlockade of receptor binding.
FurinA host protease that cleaves PA, enabling it to form a pore-forming heptamer. nih.govnih.govInhibition of PA processing.
Endocytic MachineryInternalizes the toxin-receptor complex into endosomes. nih.govDisruption of toxin uptake.
NLRP1b InflammasomeA cytosolic sensor that is cleaved by Lethal Factor (LF), initiating an inflammatory cascade. nih.govDirect inhibition of inflammasome assembly or activation.
ProteasomeRequired for the activation of caspase-1 downstream of NLRP1b cleavage. nih.govInhibition of proteasomal degradation steps.
Caspase-1An enzyme that executes pyroptotic cell death upon inflammasome activation. nih.govDirect inhibition of the executioner caspase.

Role of DN1 as a Probe for Discovering Novel Proteins in Pathogen-Host Interactions

Bioactive small molecules identified in chemical genetic screens serve as powerful tools to dissect cellular processes. nih.gov An inhibitor like DN1, once its mechanism of action is characterized, can be transformed into a chemical probe to discover previously unknown proteins and pathways involved in the host's response to pathogens. Chemical perturbation of biological systems offers a dynamic way to study these interactions in a native cellular environment. nih.gov

By identifying molecules that suppress a specific phenotype, such as toxin-induced cell death, researchers can not only clarify the intoxication mechanism but also uncover fundamental aspects of host cell biology. nih.gov For example, if DN1 targets a host protein, a labeled version of the DN1 molecule can be synthesized. This "probe" could be used in techniques like affinity purification coupled with mass spectrometry to pull down its direct binding partners from cell lysates. This approach could identify novel proteins that regulate the lethal toxin pathway or are part of a broader cellular stress response, expanding our understanding of pathogen-host interactions.

Computational Modeling and In Silico Approaches to DN1 Target Validation

Computational modeling and in silico methods are indispensable for accelerating the identification and validation of drug targets. nih.gov For an inhibitor like DN1, these approaches can be used to predict its binding mode, affinity, and specificity for a putative host protein target.

Various computer-aided drug design methodologies, including molecular docking, shape-based searching, and pharmacophore mapping, have proven effective in identifying and optimizing inhibitors for anthrax lethal factor and other targets. nih.gov

Key Computational Approaches for Target Validation:

Molecular Docking: This technique predicts the preferred orientation of a molecule (DN1) when bound to a second (the target protein) to form a stable complex. It can help visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding, thereby validating the target.

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model derived from DN1 could be used to screen large virtual libraries for other compounds with similar properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the DN1-protein complex over time, providing insights into the stability of the interaction and any conformational changes that may occur upon binding.

These in silico studies are crucial for prioritizing compounds for further experimental testing and for guiding the rational design of more potent and selective analogues of DN1. nih.govnih.gov

Table 2: In Silico Approaches for Inhibitor Target Validation

MethodologyApplication for DN1 ResearchPotential Outcome
Molecular DockingPredict the binding pose of DN1 within the active site of a putative host target protein.Identification of key amino acid residues involved in binding; validation of the target.
Pharmacophore MappingDevelop a 3D model of DN1's essential chemical features required for activity.Discovery of novel scaffolds with similar inhibitory potential through virtual screening. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlate the chemical structure of DN1 analogues with their biological activity.Predictive models to guide the synthesis of more potent inhibitors.
Molecular Dynamics SimulationSimulate the movement and interaction of DN1 with its target over time.Assessment of binding stability and the energetic basis of the interaction.

Development of Research Analogues and Chemical Probes Based on the DN1 Scaffold

The chemical structure of a potent inhibitor like DN1 serves as a "scaffold" that can be systematically modified to create a suite of powerful research tools. This process, central to chemical biology, involves synthesizing analogues to probe biological systems with greater precision.

One key goal is the development of chemical probes. These are typically derived from the parent inhibitor and incorporate additional functionalities, such as:

A reporter tag: A fluorescent dye or a biotin (B1667282) molecule can be attached to the DN1 scaffold. Fluorescently tagged DN1 allows for visualization of its subcellular localization using microscopy, while biotinylated DN1 can be used to isolate its protein targets from cell extracts.

A photo-cross-linking group: Incorporating a reactive group, like a diazirine, allows the probe to be permanently (covalently) linked to its target protein upon exposure to UV light. This is particularly useful for capturing weak or transient interactions.

Fragment-based drug design is another powerful approach where small chemical fragments are optimized to bind to the target, and then linked together to create a highly potent and selective inhibitor. nih.gov The iterative optimization of an initial inhibitory scaffold can lead to derivatives with nanomolar inhibitory activity. nih.gov These second-generation molecules not only serve as more effective probes but can also form the basis for developing new therapeutics. nih.govpnas.org

Emerging Questions and Future Research Trajectories in Cell Death Modulation

Research on inhibitors of toxin-induced cell death contributes to the broader field of cell death modulation, which seeks to control cell fate for therapeutic purposes. The discovery of novel inhibitors like DN1 opens up several new avenues of investigation.

Emerging Research Questions:

Pathway Specificity: How can we design inhibitors that are highly specific for one form of regulated cell death (e.g., pyroptosis) over others (e.g., apoptosis, necroptosis)? This is crucial for minimizing off-target effects. nih.gov

Cellular Crosstalk: How do different cell death pathways interact? For instance, inhibiting one pathway might sensitize cells to another. Understanding this crosstalk is essential for designing effective combination therapies.

Therapeutic Switching: Can we develop strategies to switch the mode of cell death from a pro-inflammatory one, like necrosis, to a non-inflammatory one, like apoptosis, which could be beneficial in treating certain cancers? nih.gov

Long-term Consequences: What are the consequences for cells that survive sublethal exposure to cell death stimuli? Future research will need to address whether inhibiting cell death could lead to unintended outcomes, such as genomic instability.

The discovery of new forms of regulated cell death, such as ferroptosis, has opened up new therapeutic possibilities. nih.gov Future drug discovery efforts will likely focus on identifying novel compounds that can induce or inhibit these specific pathways for anticancer therapies and other conditions. nih.govreachmd.com Ultimately, a deeper understanding of the molecular mechanisms governing cell death, aided by specific chemical probes, will guide the development of innovative therapies to overcome disease. mdpi.com

Q & A

Q. What experimental evidence supports DN1's role in inhibiting LT-induced pyroptosis in macrophages?

DN1's efficacy was established through viability assays in RAW264.7 macrophages exposed to anthrax lethal toxin (LT). Dose-response curves revealed that DN1 protected cells at concentrations >1.7 µM, though cytotoxicity overlapped at these doses (Fig. 1b) . Time-course experiments demonstrated DN1's protective effect when applied pre- or during toxin exposure, but not post-exposure, suggesting it targets early steps like toxin entry or pyroptosis signaling (Fig. 1c) . Cycloheximide pre-treatment experiments confirmed DN1's activity is independent of new protein synthesis (Fig. 1d) .

Q. How does DN1's mechanism differ from inhibitors targeting toxin entry or catalytic activity?

DN1 acts downstream of toxin internalization and catalytic activity. Immunoblot assays showed DN1 does not inhibit PA pore formation (Fig. 3a) or LF-mediated MAPKK-2 cleavage (Fig. 3c) . Fluorescence resonance energy transfer (FRET) assays confirmed DN1 does not block cathepsin B (CTSB) proteolytic activity (Fig. 3b) . These findings distinguish DN1 from inhibitors targeting toxin uptake, translocation, or enzymatic function.

Q. What pathogens or toxins are affected by DN1, and what are the EC50 values?

DN1 reduced pathogenicity of herpes simplex virus 1, human cytomegalovirus, and Rift Valley fever virus with EC50 values of 0.48–2.9 µM, comparable to its efficacy against anthrax LT (Table 1) . However, DN1 did not protect against cholera toxin (CT) or Pseudomonas aeruginosa exotoxin A (PE), indicating pathway specificity (Fig. 2b) .

Advanced Research Questions

Q. How did researchers resolve contradictions in DN1 cytotoxicity data across assays?

Cytotoxicity discrepancies arose from assay methodology: ATPLite (24-hour exposure) showed lower toxicity than MTT (4-hour exposure). Differences in detection sensitivity (e.g., ATP levels vs. mitochondrial activity) and exposure duration were identified as confounding factors . Researchers recommended standardizing assay conditions and duration for cross-study comparisons.

Q. What evidence implicates GPCR signaling in DN1's modulation of pyroptosis?

DN1's bioactivity profile linked it to type-1 angiotensin II and apelin receptors (GPCRs). Synergy with inhibitors of PI3K (LY-294002), PLC (U-73122), and AKT (AKT Inhibitor VIII) suggested DN1 disrupts GPCR downstream signaling . This modulation may induce a cellular state resistant to pyroptosis post-caspase-1 activation, though exact targets require further characterization.

Q. What experimental strategies were used to rule out upstream targets in DN1's mechanism?

A multi-step approach included:

  • PA pore formation : Immunoblot analysis of SDS-resistant PA oligomers (Fig. 3a) .
  • LF catalytic activity : Western blotting for MAPKK-2 cleavage (Fig. 3c) .
  • CTSB function : FRET-based quantification of CTSB proteolysis (Fig. 3b) . These methods confirmed DN1 acts downstream of toxin entry and cytosolic translocation.

Q. How does DN1's efficacy against LFnDTA-PA inform its mechanism?

LFnDTA-PA, which induces apoptosis via protein synthesis inhibition, was neutralized by DN1 at low µM concentrations (Fig. 2a) . This suggests DN1 targets shared host pathways (e.g., stress response or death signaling) activated by structurally distinct toxins, rather than pathogen-specific mechanisms.

Methodological Considerations

  • Dose Optimization : DN1's narrow therapeutic window (efficacy vs. cytotoxicity) necessitates careful titration, particularly in prolonged assays .
  • Assay Selection : ATPLite (long-term) and MTT (short-term) yield divergent cytotoxicity profiles; orthogonal assays (e.g., live-cell imaging) are recommended for validation .
  • GPCR Pathway Analysis : Combinatorial inhibition of PI3K/PLC/AKT with DN1 provides a template for dissecting GPCR-linked pyroptosis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.